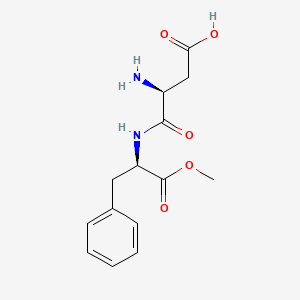

L-alpha-Aspartyl-D-phenylalanine methyl ester

CAS No.: 22839-65-2

Cat. No.: VC3923794

Molecular Formula: C14H18N2O5

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22839-65-2 |

|---|---|

| Molecular Formula | C14H18N2O5 |

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | (3S)-3-amino-4-[[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11+/m0/s1 |

| Standard InChI Key | IAOZJIPTCAWIRG-WDEREUQCSA-N |

| Isomeric SMILES | COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N |

| SMILES | COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N |

| Canonical SMILES | COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N |

Introduction

L-alpha-Aspartyl-D-phenylalanine methyl ester is a diastereomer of aspartame, a widely used artificial sweetener. Aspartame itself is primarily composed of L-alpha-aspartyl-L-phenylalanine methyl ester. The compound , L-alpha-Aspartyl-D-phenylalanine methyl ester, has a similar chemical structure but differs in the stereochemistry of the phenylalanine moiety.

Analytical Methods

Analytical methods for detecting and quantifying L-alpha-Aspartyl-D-phenylalanine methyl ester are crucial for ensuring the purity of aspartame products. High-performance liquid chromatography (HPLC) is a common technique used for this purpose. A study developed an HPLC method using an ODS column to determine the levels of L,D-APM and D,L-APM in aspartame samples, with detection limits as low as 0.0012 wt% .

Detection Limits and Quantification

| Compound | Detection Limit (wt%) | Quantification Limit (wt%) |

|---|---|---|

| L,D-APM | 0.0012 | 0.004 |

| D,L-APM | 0.0012 | 0.004 |

Regulatory Considerations

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established guidelines for the maximum permitted levels of diastereomers in aspartame. The sum of L,D-APM and D,L-APM should not exceed 0.04 wt% in commercial aspartame products .

Metabolic Pathways

-

Aspartame Metabolism: Aspartame is broken down into aspartyl-phenylalanine, which is further hydrolyzed into aspartic acid and phenylalanine, along with methanol production .

-

Importance of Stereochemistry: The stereochemistry of the phenylalanine moiety can affect the compound's properties and biological interactions, though specific studies on L-alpha-Aspartyl-D-phenylalanine methyl ester are scarce.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume